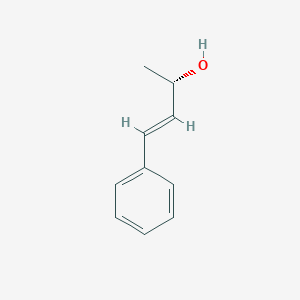

(S)-4-Phenylbut-3-en-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(E,2S)-4-phenylbut-3-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJWGEHOVHJHKB-FLOXNTQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C/C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307998 | |

| Record name | (2S,3E)-4-Phenyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81176-43-4, 76946-09-3 | |

| Record name | (2S,3E)-4-Phenyl-3-buten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81176-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3E)-4-Phenyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-4-phenylbut-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 4 Phenylbut 3 En 2 Ol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct and efficient pathway to enantiomerically enriched compounds. For (S)-4-Phenylbut-3-en-2-ol, this involves strategies that can differentiate between the two prochiral faces of the carbonyl group in benzalacetone, leading to the preferential formation of the (S)-enantiomer.

The stereoselective reduction of the carbonyl group in 4-phenylbut-3-en-2-one is the cornerstone for producing this compound. This transformation requires a chiral catalyst or reagent that can effectively control the stereochemical outcome of the hydride transfer to the ketone.

Catalytic hydrogenation stands out as one of the most atom-economical and environmentally benign methods for reduction reactions. wiley-vch.de The use of molecular hydrogen as the reductant makes this approach highly efficient. In the context of asymmetric synthesis, chiral metal catalysts are employed to achieve high levels of enantioselectivity.

####### 2.1.1.1.1. Transition-Metal-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral ketones is a well-established field, with catalysts based on transition metals such as iridium, rhodium, and ruthenium being extensively studied. These metals, when coordinated with chiral ligands, form active catalytic species capable of delivering hydrogen with high stereoselectivity. For the synthesis of this compound, the challenge lies in the chemoselective reduction of the carbonyl group over the conjugated carbon-carbon double bond.

Stereoselective Reduction of Prochiral Ketones

Catalytic Hydrogenation Methods

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Iridium-based catalysts, particularly those featuring bidentate N,P-ligands, have emerged as powerful tools for the asymmetric hydrogenation of ketones. acs.org These systems can exhibit remarkable activity and selectivity. Specifically for α,β-unsaturated ketones like benzalacetone, certain iridium catalysts can achieve highly chemoselective 1,2-reduction of the carbonyl group, yielding the desired chiral allylic alcohol. rsc.org

Research has demonstrated the development of ferrocene-based multidentate phosphine (B1218219) ligands (f-PNNO) for use in iridium-catalyzed enantioselective 1,2-reduction of conjugated enones. rsc.org These catalytic systems deliver chiral allylic alcohols in high yields and with excellent enantioselectivities. The efficiency of these catalysts is notable, with gram-scale reactions proceeding smoothly even at very low catalyst loadings (0.001 mol%), highlighting their excellent activity. rsc.org

| Catalyst System | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Conditions | Source |

|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ / f-PNNO | Ferrocene-based multidentate phosphine | Up to 99 | Up to 99 | H₂, various solvents and pressures | rsc.org |

Rhodium complexes coordinated with chiral diphosphine ligands are historically significant and widely used catalysts for asymmetric hydrogenation. wiley-vch.de The development of C2-symmetric bisphosphine ligands like DIOP and DIPAMP was a pivotal moment in the field. wiley-vch.de For the synthesis of 4-phenyl-3-buten-2-ol (B3023580), rhodium-based systems have been successfully employed.

One documented method involves the use of a rhodium complex with the chiral diphosphine ligand (+)-BINAP. The reaction, conducted under a hydrogen pressure of 50 kg/cm ² at 30°C for 45 hours, successfully converted benzalacetone to 4-phenyl-3-buten-2-ol. prepchem.com

| Catalyst System | Ligand Type | Conversion (%) | Yield of Isolated Product (%) | Conditions | Source |

|---|---|---|---|---|---|

| [Rh(COD)((+)-BINAP)]BF₄ | Axially chiral diphosphine (BINAP) | 34.5 | 1.73 g (from 5 g substrate) with 89% purity | THF/Methanol, 30°C, 50 kg/cm² H₂, 45 h | prepchem.com |

Enantioconvergent synthesis is a powerful strategy that converts both enantiomers of a racemic starting material into a single, enantiomerically enriched product, theoretically allowing for a 100% yield. nih.gov This is typically achieved through processes like dynamic kinetic resolution, where the starting material racemizes rapidly under the reaction conditions, allowing the chiral catalyst to selectively convert one enantiomer to the desired product. nih.gov

While the concept is most directly applied to racemic starting materials, its principles are relevant to the asymmetric hydrogenation of prochiral substrates like 4-phenylbut-3-en-2-one. In this case, the prochiral ketone can be considered a substrate pool that is entirely converted into a single enantiomeric product by a highly enantioselective catalyst.

A related advanced strategy involves the use of asymmetric catalysis to install a transient chiral auxiliary onto an achiral precursor. nih.gov This newly formed chiral center then directs a subsequent diastereoselective reaction, such as hydrogenation. This approach combines the efficiency of catalysis with the robustness of auxiliary-controlled methods. Although a specific application of this two-step strategy for this compound is not detailed in the provided context, it represents a frontier in achieving high stereoselectivity in complex transformations. nih.govmorressier.com The core principle is the catalytic creation of a chiral environment that dictates the outcome of a subsequent stereoselective step. nih.gov

The catalytic hydrogenation of α,β-unsaturated ketones like trans-4-phenylbut-3-en-2-one presents a challenge in achieving chemoselectivity, as both the carbon-carbon double bond and the carbonyl group can be reduced. Mechanistic studies involving various catalysts have been undertaken to understand and control this selectivity.

For instance, the hydrogenation of trans-4-phenylbut-3-en-2-one using a hydrido ruthenium triphenylphosphine (B44618) complex, H2Ru(CO)2(PPh3)2, has been investigated. researchgate.net Under specific reaction conditions, this catalyst preferentially hydrogenates the C=C double bond with high chemoselectivity, yielding 4-phenylbutan-2-one. researchgate.net A kinetic investigation of this reaction suggested a mechanism where the rate-determining step is the interaction between the C=C double bond of the ketone and the metal–hydrido bond. researchgate.net The reaction was found to be first order with respect to hydrogen pressure, substrate concentration, and catalyst concentration. researchgate.net

In another study, the hydrogenation of trans-4-phenyl-but-3-en-2-one catalyzed by a ruthenium(II) complex with an N-heterocyclic carbene featuring a tethered primary amine donor was examined. acs.org This investigation revealed that the reaction can produce trans-4-phenylbut-3-en-2-ol, 4-phenylbutan-2-ol, and 4-phenylbutan-2-one, with the product distribution being dependent on the reaction conditions. acs.org

Sodium Borohydride (B1222165) Reduction of (E)-4-Phenyl-3-buten-2-one (Precursor to Racemic Mixture)

The reduction of (E)-4-phenyl-3-buten-2-one, also known as benzalacetone, using sodium borohydride (NaBH4) is a common method to produce 4-phenylbut-3-en-2-ol (B108997). Sodium borohydride is a versatile reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comwikipedia.orgascensusspecialties.com The mechanism involves the nucleophilic attack of a hydride ion (H-) from the BH4- complex onto the electrophilic carbonyl carbon of the ketone. chemguide.co.uk This is followed by protonation of the resulting alkoxide intermediate, typically by a protic solvent, to yield the alcohol. masterorganicchemistry.com

When applied to α,β-unsaturated ketones such as (E)-4-phenyl-3-buten-2-one, sodium borohydride can lead to both 1,2-reduction (attack at the carbonyl carbon) and 1,4-reduction (conjugate addition to the β-carbon). wikipedia.org While mixtures can be formed, the 1,2-reduction product, 4-phenylbut-3-en-2-ol, is a significant component. The reduction of the prochiral ketone (E)-4-phenyl-3-buten-2-one with a non-chiral reducing agent like sodium borohydride results in the formation of a racemic mixture of (R)- and this compound.

Biocatalytic Reduction of α,β-Unsaturated Ketones

Biocatalytic methods have emerged as a powerful alternative for the synthesis of chiral alcohols, offering high regio- and stereoselectivity under mild reaction conditions. nih.gov Whole-cell biocatalysis, in particular, has been extensively explored for the asymmetric reduction of α,β-unsaturated ketones to produce enantiomerically pure allylic alcohols like this compound.

Whole-Cell Biocatalysis

Whole-cell biocatalysts, including plant and microbial cells, possess a rich enzymatic machinery capable of performing highly selective reductions. nih.gov These systems offer advantages over isolated enzymes due to the presence of cofactors and the protection of the enzymes within the cellular environment.

The asymmetric bioreduction of trans-4-phenylbut-3-en-2-one is of significant interest for the production of chiral allylic alcohols, which are valuable building blocks in organic synthesis. kafkas.edu.tr Achieving both high regioselectivity (reduction of the carbonyl group over the C=C double bond) and high stereoselectivity (production of a single enantiomer) is a key challenge that biocatalysis can address effectively. kafkas.edu.tr

The enzymatic systems present in various plant tissues have been successfully employed for the stereoselective reduction of ketones. researchgate.net A notable example is the bioreduction of trans-4-phenylbut-3-en-2-one using the comminuted roots of carrot (Daucus carota L.), celeriac (Apium graveolens L. var. rapaceum), and beetroot (Beta vulgaris L. subsp. vulgaris) in an organic solvent like isooctane. researchgate.netresearchgate.net This method has been shown to produce (S)-trans-4-phenylbut-3-en-2-ol in excellent yields and with high enantiomeric excess. researchgate.netresearchgate.net Among the tested vegetables, sugar beet was identified as a particularly promising biocatalyst for this transformation. researchgate.net

| Plant Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Carrot (Daucus carota L.) | (S)-trans-4-Phenylbut-3-en-2-ol | Excellent | High |

| Celeriac (Apium graveolens L. var. rapaceum) | (S)-trans-4-Phenylbut-3-en-2-ol | Excellent | High |

| Beetroot (Beta vulgaris L. subsp. vulgaris) | (S)-trans-4-Phenylbut-3-en-2-ol | Excellent | High |

Various microorganisms have been identified as effective biocatalysts for the asymmetric reduction of prochiral ketones. Lactic acid bacteria, in particular, have demonstrated significant potential in this area.

Weissella cibaria N9: The whole cells of Weissella cibaria N9 have been utilized for the regioselective and asymmetric bioreduction of trans-4-phenylbut-3-en-2-one. kafkas.edu.tr This biocatalyst has shown the ability to selectively reduce the carbonyl group to afford the corresponding chiral allylic alcohol.

Leuconostoc mesenteroides N6: While specific data on the reduction of trans-4-phenylbut-3-en-2-one by Leuconostoc mesenteroides N6 is not detailed here, this microorganism is known to be a biocatalyst for the asymmetric reduction of ketones.

Lactobacillus kefiri P2: The whole cells of Lactobacillus kefiri P2 have been investigated for the enantioselective reduction of various prochiral ketones. researchgate.netresearchgate.net In the context of a related substrate, this biocatalyst was used to obtain (R)-4-phenyl-2-butanol from 4-phenyl-2-butanone with 99% conversion and 91% enantiomeric excess. researchgate.net While this demonstrates the reductive capability of Lactobacillus kefiri P2, its specific application for the synthesis of this compound from trans-4-phenylbut-3-en-2-one would require further investigation to determine the stereochemical outcome.

| Microbial Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Weissella cibaria N9 | trans-4-Phenylbut-3-en-2-one | This compound | - | - |

| Lactobacillus kefiri P2 | 4-Phenyl-2-butanone | (R)-4-Phenyl-2-butanol | 99% | 91% |

Bioreduction, often utilizing whole-cell systems, is a powerful method for the asymmetric reduction of the corresponding ketone, (E)-4-phenyl-3-buten-2-one, to the desired (S)-alcohol. The efficiency and stereoselectivity of this process are highly dependent on the optimization of several key physical and chemical parameters. researchgate.net

Temperature: This parameter can significantly influence enzyme activity and stability, as well as the stereochemical outcome of the reaction. researchgate.net For many microbial reductions, temperatures between 25-35°C are common. researchgate.net A decrease in temperature can sometimes lead to a substantial increase in enantiomeric excess (ee). researchgate.net The optimal temperature must balance reaction rate with enzyme selectivity and stability to maximize the yield of the (S)-enantiomer.

Agitation Rate: In submerged cultures, agitation is crucial for ensuring proper mixing and enhancing the transfer of mass and heat. researchgate.net It improves the contact between the cells (biocatalyst), the substrate, and the medium, which can increase the reaction rate. researchgate.net However, excessive agitation can create high shear forces that may damage the microbial cells, leading to reduced biomass and lower product yield. researchgate.net Optimal agitation speeds, often in the range of 100-200 rpm, are determined experimentally to maximize conversion without compromising the integrity of the biocatalyst. researchgate.net

pH: The pH of the reaction medium is a critical factor as it affects the ionization state of the enzyme's active site and the substrate, thereby influencing catalytic activity and enantioselectivity. nih.gov Most microbial lipases and reductases function optimally within a pH range of 4 to 9. nih.gov For the bioreduction of ketones, maintaining the optimal pH, for instance around 6.20 to 6.43 as seen in similar reductions, is essential for achieving high conversion rates and enantiomeric excess. researchgate.net

Incubation Time: The duration of the biotransformation directly impacts both the conversion rate and the potential for product degradation or side reactions. The optimal incubation period is the time required to achieve maximum conversion without significant loss of product. This can range from 24 to 72 hours, depending on the specific microorganism and other reaction conditions. researchgate.net Monitoring the reaction over time is necessary to identify the point at which the desired conversion and enantiomeric purity are reached.

Table 1: Influence of Optimization Parameters in Bioreduction

| Parameter | General Effect on Bioreduction | Optimization Goal for this compound Synthesis |

|---|---|---|

| Temperature | Affects enzyme activity, stability, and stereoselectivity. researchgate.net | Balance reaction rate with high enantioselectivity for the (S)-enantiomer. |

| Agitation Rate | Ensures homogeneity and mass transfer; high rates can cause cell damage. researchgate.net | Maximize substrate-biocatalyst contact while minimizing shear stress. |

| pH | Influences the ionization state of the enzyme and substrate, affecting activity. nih.gov | Maintain the optimal pH for the specific reductase to ensure high conversion and ee. |

| Incubation Time | Determines the extent of conversion and potential for side reactions. researchgate.net | Achieve maximum yield of the desired alcohol before product degradation occurs. |

Isolated Enzyme Catalysis

Using isolated enzymes instead of whole-cell systems offers advantages such as higher specific activity and the elimination of side reactions from other cellular enzymes. Ketoreductases (KREDs) are a primary class of enzymes used for the stereoselective reduction of ketones to their corresponding alcohols. rsc.org

Lipases are versatile biocatalysts that are highly stable and active in organic solvents. researchgate.net While typically known for catalyzing hydrolysis, they are widely used in the transesterification for the kinetic resolution of racemic alcohols. researchgate.netresearchgate.net In the context of producing this compound, a lipase (B570770) would be used to selectively acylate the (R)-enantiomer from a racemic mixture of 4-phenylbut-3-en-2-ol, leaving the desired (S)-alcohol unreacted and allowing for its separation. researchgate.net For instance, Lecitase™ Ultra immobilized on agarose (B213101) has been shown to be a highly effective biocatalyst for the kinetic resolution of (E)-4-phenylbut-3-en-2-ol, achieving high enantiomeric excess for both the remaining alcohol and the acylated product. researchgate.net

Chiral Pool Approach for Stereoselective Access

The chiral pool is a synthetic strategy that utilizes abundant, naturally occurring enantiopure compounds, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.orgnih.gov This approach leverages the pre-existing stereocenters of the natural product to build a more complex target molecule, thereby avoiding the need for an asymmetric induction step. wikipedia.org For the synthesis of a chiral allylic alcohol like this compound, a chemist might select a starting material from the chiral pool that contains a suitable carbon skeleton and stereocenter that can be chemically modified to yield the target structure. For example, a chiral precursor like (–)-pantolactone has been used to construct portions of complex molecules, demonstrating the utility of this strategy. wikipedia.org

Organocatalytic Routes to Chiral Allylic Alcohols

Organocatalysis involves the use of small, chiral organic molecules to catalyze asymmetric transformations. This field has emerged as a powerful alternative to metal-based or enzyme catalysis. For the synthesis of chiral allylic alcohols, organocatalytic methods such as the asymmetric transfer hydrogenation of the corresponding α,β-unsaturated ketone can be employed. A chiral catalyst, often derived from natural sources like cinchona alkaloids or proline, facilitates the stereoselective addition of a hydride to the ketone, yielding the alcohol with high enantiopurity.

Kinetic Resolution Strategies

Kinetic resolution is a cornerstone technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a widely applied and highly efficient method for obtaining enantiomerically pure compounds. nih.gov Lipases are the most common class of enzymes used for the EKR of secondary alcohols. researchgate.net The process typically involves the irreversible acylation of one enantiomer of the racemic alcohol using an acyl donor like vinyl acetate (B1210297). mdpi.com

In the case of racemic 4-phenylbut-3-en-2-ol, numerous commercially available and specially prepared lipases have been screened for their effectiveness. researchgate.net Many lipases preferentially acylate the (R)-enantiomer, leaving behind the desired this compound with high enantiomeric purity. researchgate.net The enantioselectivity of this process is often very high, with E-values (enantiomeric ratio) well over 200 in many cases. researchgate.netmdpi.com

Table 2: Lipase Screening for the Kinetic Resolution of racemic (3E)-4-Phenylbut-3-en-2-ol

Data adapted from a study on lipase-catalyzed kinetic resolution. researchgate.net

| Lipase Source/Name | Time (h) | Conversion (%) | ee of Product (%) | Configuration of Acetate | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| Pseudomonas fluorescens | 72 | 48 | 99.6 | R | >200 |

| Porcine Pancreatic Lipase (PPL) | 72 | 50 | 99.2 | R | >200 |

| Lipozyme TL IM | 72 | 52 | 96.1 | R | >200 |

| Lipase PS (Pseudomonas cepacia) | 72 | 52 | 93.8 | R | >100 |

| Lipase AK (Pseudomonas fluorescens) | 4 | 53 | 87.4 | R | 39 |

| Candida antarctica Lipase B (CaLB) | 4 | 26 | 75.0 | R | 9 |

Stereochemical Aspects and Configurational Assignment

Enantiomeric Excess (ee) Determination Methodologies

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Several chromatographic techniques are employed for its accurate determination.

Chiral Gas Chromatography (CGC) is a powerful technique for separating enantiomers. For alcohols like (S)-4-Phenylbut-3-en-2-ol, direct analysis on a chiral stationary phase can be effective. However, resolution is often improved by derivatization.

The alcohol is typically converted into a less polar, more volatile diastereomeric ester or urethane (B1682113) by reacting it with a chiral derivatizing agent (CDA). These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. The ratio of the peak areas of the separated diastereomers directly corresponds to the enantiomeric ratio of the original alcohol sample.

Table 2: Common Chiral Derivatizing Agents for Alcohols in CGC

| Derivatizing Agent | Resulting Derivative |

|---|---|

| Mosher's acid chloride (MTPA-Cl) | MTPA esters |

| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | Urethane derivatives |

This table provides examples of agents generally used for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most widely used and reliable methods for determining enantiomeric excess. nih.gov The enantiomers of 4-Phenylbut-3-en-2-ol (B108997) can be directly separated on a suitable CSP without the need for derivatization.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for resolving a broad range of chiral compounds, including alcohols. windows.net The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral phase. These complexes have different energies of formation, leading to different retention times on the column. The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks in the chromatogram.

Table 3: Typical Chiral HPLC Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-1, CHIRALPAK AD) |

| Mobile Phase | Hexane/Isopropanol (B130326) mixtures |

| Detection | UV absorption (typically around 254 or 260 nm) researchgate.net |

Control of Stereoselectivity in Synthetic Routes

The synthesis of enantiomerically pure this compound is primarily achieved through asymmetric synthesis, where a prochiral precursor is converted into a chiral product with a preference for one enantiomer. A common and effective strategy is the asymmetric reduction of the corresponding prochiral ketone, 4-phenylbut-3-en-2-one (benzalacetone).

This transformation can be accomplished using various methods:

Enzymatic Reduction: Biocatalysts, such as alcohol dehydrogenases (ADHs) from various microorganisms, can reduce the ketone with very high enantioselectivity under mild conditions. By selecting the appropriate enzyme and reaction conditions, the (S)-alcohol can be produced in high yield and with excellent enantiomeric excess.

Asymmetric Transfer Hydrogenation: This method involves the use of a chiral transition metal catalyst (e.g., based on Ruthenium or Rhodium) and a hydrogen donor (e.g., isopropanol or formic acid). The chirality of the ligand attached to the metal center directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer.

Chiral Borane (B79455) Reagents: Stoichiometric or catalytic reduction with chiral borane reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst, is another well-established method for the asymmetric reduction of ketones to produce the desired alcohol enantiomer.

The choice of method depends on factors such as substrate scope, desired enantioselectivity, cost, and scalability. These routes provide access to this compound with a high degree of stereochemical control, which is essential for its further use in stereospecific applications.

Regioselective and Stereoselective Processes

The synthesis of this compound is most commonly achieved through the reduction of (E)-4-phenyl-3-buten-2-one, also known as trans-benzylideneacetone. This precursor is an α,β-unsaturated ketone, presenting two reducible functional groups: a carbonyl group and a conjugated carbon-carbon double bond. The selective reduction of one of these groups in the presence of the other is known as regioselectivity.

Regioselectivity: For the synthesis of 4-phenylbut-3-en-2-ol, the selective reduction of the carbonyl group is required, leaving the C=C double bond intact. This 1,2-reduction can be achieved using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, as it preferentially attacks the electrophilic carbonyl carbon over the carbons of the alkene. orgsyn.org In contrast, other reduction methods, such as catalytic hydrogenation with certain catalysts, might lead to the reduction of both the carbonyl group and the double bond, yielding 4-phenyl-2-butanol. In vivo metabolic studies in rats and dogs have also shown a high degree of regioselectivity, where the enzymatic systems preferentially reduced the double bond to yield 4-phenyl-2-butanone. nih.gov

Stereoselectivity: While regioselective reduction yields the desired constitutional isomer, achieving the specific (S)-enantiomer requires a stereoselective process. This is accomplished through asymmetric synthesis, often employing chiral catalysts. For instance, the asymmetric hydrogenation of 4-phenyl-3-buten-2-one (B7806413) using a chiral ruthenium catalyst complexed with (+)-BINAP ((+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has been shown to produce 4-phenyl-3-buten-2-ol (B3023580) with a positive specific rotation, indicating the formation of an excess of one enantiomer. prepchem.com The catalyst creates a chiral environment around the substrate, favoring the addition of hydrogen to one face of the prochiral ketone, leading to the preferential formation of the (S) or (R) alcohol.

| Process | Description | Example Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Regioselective Reduction | Preferential reduction of the carbonyl group over the C=C double bond. | Sodium Borohydride (NaBH₄) | (rac)-4-Phenylbut-3-en-2-ol | orgsyn.org |

| Stereoselective Reduction (Asymmetric Hydrogenation) | Preferential formation of one enantiomer over the other. | Ru-((+)-BINAP) complex | This compound (in excess) | prepchem.com |

Diastereoselectivity and Enantioselectivity in Enzymatic Systems

Biocatalysis offers a powerful and environmentally benign alternative to chemical synthesis for producing enantiopure compounds like this compound. Enzymes, particularly oxidoreductases, can operate with high levels of selectivity under mild conditions.

Enantioselectivity: The key feature of enzymatic reduction of 4-phenyl-3-buten-2-one is its high enantioselectivity. Since the substrate is prochiral and the reaction creates a single new stereocenter, the primary stereochemical consideration is the preferential formation of one enantiomer. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of ketones to alcohols using a cofactor such as reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov By selecting an appropriate ADH, it is possible to synthesize this compound with very high enantiomeric excess (ee). For example, a mutated secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) has been successfully used in the highly enantioselective reduction of a similar substrate, 4-phenyl-3-butyn-2-one (B156156), to its corresponding (S)-alcohol, demonstrating the potential of such enzymatic systems. researchgate.net The enzyme's active site is inherently chiral, which allows it to distinguish between the two faces (re and si) of the carbonyl group, leading to the highly selective transfer of a hydride from the NADPH cofactor.

Diastereoselectivity: In the context of the reduction of 4-phenyl-3-buten-2-one to 4-phenylbut-3-en-2-ol, diastereoselectivity is not applicable. Diastereoselectivity arises when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over another. As the starting ketone lacks any stereocenters, the product can only exist as a pair of enantiomers, not diastereomers.

Regioselectivity in Enzymatic Systems: Besides ADHs, another class of enzymes known as ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, are also used in the reduction of α,β-unsaturated compounds. nih.gov These enzymes typically catalyze the asymmetric reduction of the activated C=C double bond. nih.gov A patent application describes the use of an OYE reductase for the reduction of 4-phenyl-3-butyn-2-one to produce (E)-4-phenyl-3-buten-2-one, showcasing the regioselective action on the triple bond. google.com Therefore, the choice of enzyme class (ADH vs. ene-reductase) is crucial for achieving the desired regioselectivity (carbonyl vs. alkene reduction) in the biocatalytic synthesis of derivatives of 4-phenyl-3-buten-2-one.

| Enzyme Class | Typical Selectivity | Target Functional Group | Potential Product from 4-Phenyl-3-buten-2-one | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | High Enantioselectivity | Carbonyl (C=O) | (S)- or (R)-4-Phenylbut-3-en-2-ol | nih.govresearchgate.net |

| Ene-Reductase (OYE family) | High Enantioselectivity & Regioselectivity | Alkene (C=C) | (R)- or (S)-4-Phenyl-2-butanone | nih.govgoogle.com |

Mechanistic Investigations and Reaction Pathways

Elucidation of Biocatalytic Reaction Mechanisms

The production of enantiomerically pure (S)-4-Phenylbut-3-en-2-ol is frequently accomplished through the kinetic resolution of its racemic mixture using biocatalysts, particularly lipases. These enzymes catalyze the stereoselective acylation of one enantiomer, allowing for the separation of the unreacted (S)-alcohol from the acylated (R)-ester. The mechanism of this resolution is rooted in the chiral environment of the enzyme's active site, which preferentially binds and acylates the (R)-enantiomer.

Studies utilizing various lipases have demonstrated a consistent preference for the acylation of the (R)-enantiomer of 4-phenylbut-3-en-2-ol (B108997). For instance, the enzyme Lecitase™ Ultra, especially when immobilized on cyanogen (B1215507) bromide-activated agarose (B213101) (LU-CNBr), has proven to be a highly effective biocatalyst for this transformation. researchgate.net In a process of transesterification, the enzyme selectively transfers an acyl group (e.g., from vinyl propionate) to the (R)-alcohol, leaving the (S)-alcohol unreacted and thus enantiomerically enriched. researchgate.net For all substrates in the (E)-4-arylbut-3-en-2-ol series, it was found that the (R)-enantiomers were esterified at a faster rate than their (S)-antipodes. researchgate.net

A screening of various commercial and in-house prepared lipase (B570770) preparations further elucidates the mechanistic preferences. The majority of effective lipases, including those from Pseudomonas fluorescens, Porcine Pancreatic Lipase (PPL), and Lipozyme TL IM, selectively acylate the (R)-enantiomer, resulting in high enantiomeric excess for both the remaining (S)-alcohol and the formed (R)-ester. researchgate.net However, it is noteworthy that some biocatalysts can exhibit the opposite stereopreference. For example, solid-state fermentation (SSF) preparations from Mucor hiemalis (SSF-130) and Rhizomucor pusillus (SSF-165) were found to preferentially acylate the (S)-enantiomer, although with lower conversions and enantioselectivity. researchgate.net This reversal in selectivity highlights the subtle and specific nature of enzyme-substrate interactions that govern the biocatalytic mechanism.

Table 1: Performance of Various Lipases in the Kinetic Resolution of rac-4-Phenylbut-3-en-2-ol researchgate.net

| Biocatalyst | Time (h) | Conversion (%) | e.e. of Substrate (%) | Faster Reacting Enantiomer | Enantiomeric Ratio (E) |

| P. fluorescens lipase | 72 | 48 | 99.2 | R | >200 |

| PPL | 72 | 50 | 99.6 | R | >200 |

| Lipozyme TL IM | 72 | 52 | 99.5 | R | >200 |

| Lipase AK | 4 | 53 | 83.5 | R | 39 |

| SSF-130 | 192 | 3 | 0.1 | S | 7 |

| SSF-165 | 192 | 28 | 19.8 | S | 5 |

Understanding Catalytic Cycles in Asymmetric Hydrogenation

This compound can be synthesized directly via the asymmetric hydrogenation of its corresponding α,β-unsaturated ketone, benzalacetone. This transformation relies on chiral metal complexes that facilitate the stereoselective addition of hydrogen across the carbonyl C=O bond, leaving the C=C double bond intact. The catalytic cycle for this process, typically involving ruthenium (Ru) or iridium (Ir) complexes with chiral ligands, is a well-coordinated sequence of steps. pku.edu.cnresearchgate.net

While a specific catalytic cycle for the hydrogenation of benzalacetone to this compound is not fully detailed in the provided literature, a general mechanism can be inferred from related ketone hydrogenations. researchgate.netmdpi.com The cycle generally begins with the activation of molecular hydrogen by the metal complex, forming a metal-hydride species.

Formation of the Metal-Hydride: The precatalyst, often a complex like [RuCl(η⁶-arene)(chiral ligand)], reacts with a hydrogen source (e.g., H₂ gas or isopropanol) to generate the active ruthenium-hydride catalyst.

Substrate Coordination: The benzalacetone substrate coordinates to the chiral metal-hydride complex. The stereochemistry of the final product is determined at this stage by the facial selectivity of the coordination, which is dictated by the chiral ligand. The ligand creates a sterically and electronically differentiated environment that favors the binding of the ketone in one specific orientation.

Hydrogen Transfer: The hydride ligand on the metal center is transferred to the carbonyl carbon of the coordinated benzalacetone. Simultaneously, a proton is transferred to the carbonyl oxygen, often from a co-solvent like alcohol or from a ligand on the metal center. This concerted step is known as the outer-sphere mechanism.

Product Release and Catalyst Regeneration: The resulting this compound dissociates from the metal center, regenerating the catalyst which can then enter another catalytic cycle.

Research on the enantioselective hydrogenation of benzalacetone using an (1S,2S)-DPEN modified Iridium catalyst demonstrated high selectivity for C=O bond hydrogenation over C=C bond hydrogenation, achieving over 99.0% selectivity for the unsaturated alcohol. pku.edu.cn Similarly, chiral diamine-modified Ru-TPP/γ-Al₂O₃ catalysts have been investigated, with ligands like (1S,2S)-DPEN showing efficiency in improving hydrogenation activity and selectivity. researchgate.net The choice of the chiral ligand, such as derivatives of diphenylethylenediamine (DPEN) or other bisphosphines, is crucial in directing the stereochemical outcome and achieving high enantiomeric excess of the desired (S)-alcohol. pku.edu.cnmdpi.com

Insights into Kinetic Resolution Processes

Kinetic resolution is a powerful strategy for obtaining enantiopure compounds like this compound from a racemic mixture. wikipedia.org This technique exploits the difference in reaction rates between two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. wikipedia.org Besides the biocatalytic methods discussed previously, non-enzymatic chemical methods have also been developed.

A notable example is the kinetic resolution of secondary alcohols using chiral amidine-based catalysts. nih.gov These non-enzymatic acyl transfer catalysts have demonstrated high efficacy in the resolution of various allylic alcohols. In the resolution of (3Z)-4-phenylbut-3-en-2-ol, the (−)-(S) enantiomer was the slower reacting enantiomer and was recovered in enantiomerically enriched form when a specific chiral catalyst, (R)-2, was used. nih.gov The process involves enantioselective acylation, where the chiral catalyst preferentially catalyzes the acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

The general principle of kinetic resolution dictates that the enantiomeric excess (ee) of the unreacted starting material increases as the reaction progresses. wikipedia.org The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). High selectivity factors are necessary to achieve high enantiomeric excess at a practical conversion level (ideally close to 50%). For example, the lipase-catalyzed resolutions of rac-4-phenylbut-3-en-2-ol have achieved very high enantiomeric ratios (E, analogous to s), often exceeding 200, indicating excellent differentiation between the two enantiomers. researchgate.net

Table 2: Comparison of Kinetic Resolution Methods for 4-Phenylbut-3-en-2-ol

| Method | Catalyst/Reagent | Resolved Product | Stereoselectivity Outcome | Reference |

| Biocatalytic Acylation | P. fluorescens lipase | This compound | (R)-enantiomer is acylated faster | researchgate.net |

| Biocatalytic Acylation | Lecitase™ Ultra | This compound | (R)-enantiomer is acylated faster | researchgate.net |

| Chemical Acylation | Amidine-Based Catalyst (R)-2 | This compound | (R)-enantiomer is acylated faster | nih.gov |

Computational Studies (e.g., DFT Calculations) for Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), serves as an indispensable tool for gaining deep mechanistic insights into the synthesis and resolution of this compound. nih.gov These computational methods allow for the detailed examination of reaction pathways, transition states, and the non-covalent interactions that govern stereoselectivity.

In the context of the non-enzymatic kinetic resolution of allylic alcohols by amidine-based catalysts, an initial mechanistic model was proposed based on experimental observations. nih.gov This model suggested that the transition state involves the stacking of the substrate's benzene (B151609) ring above the pyridinium (B92312) ring of the N-acylated catalyst, driven by π-π and/or cation-π interactions. To validate and refine this hypothesis, computational studies were employed. nih.gov DFT calculations can precisely model the geometries and energies of these proposed transition states for both enantiomers, allowing researchers to understand the energetic origins of enantioselectivity. By comparing the calculated energy barriers for the reaction of the (R) and (S) enantiomers, the preference for the acylation of one over the other can be rationalized and quantified, corroborating the experimental selectivity factor.

DFT methods are broadly used to investigate the structural and electronic properties of molecules, providing insights into their reactivity. nih.govmdpi.com For instance, Frontier Molecular Orbital (FMO) analysis, which calculates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can predict the most likely sites for nucleophilic and electrophilic attack. nih.govmdpi.com In the context of asymmetric hydrogenation, DFT calculations can be used to model the entire catalytic cycle, including the structures of intermediates and the energy profiles of the key steps like hydrogen activation, substrate coordination, and hydride transfer. researchgate.net This level of detail is crucial for the rational design of new, more efficient, and selective catalysts for the synthesis of chiral alcohols like this compound.

Transformations and Derivatization of S 4 Phenylbut 3 En 2 Ol

Reactions Involving the Double Bond and Hydroxyl Group

The unique arrangement of a hydroxyl group adjacent to a carbon-carbon double bond in (S)-4-Phenylbut-3-en-2-ol allows for a diverse range of chemical manipulations. These reactions can target the alkene, the alcohol, or both functionalities, often with a high degree of stereocontrol.

Hydrogenation of the Alkene Moiety

The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated alcohols like this compound is a critical transformation. More commonly, the synthesis of this chiral alcohol is achieved through the asymmetric hydrogenation of its precursor, benzalacetone ((E)-4-phenyl-3-buten-2-one). This process allows for the stereoselective formation of the desired (S)-enantiomer.

One notable method involves the use of an iridium catalyst supported on silica (B1680970) (Ir/SiO2), modified with the chiral diamine (1S,2S)-1,2-diphenyl-1,2-ethylenediamine ((1S,2S)-DPEN) and triphenylphosphine (B44618) (TPP). This catalytic system has been shown to be effective in the enantioselective hydrogenation of benzalacetone. Under optimized conditions, which include a lithium hydroxide (B78521) concentration of 0.375 mol·L-1 in methanol, a reaction temperature of 40 °C, and a hydrogen pressure of 6.0 MPa for 8 hours, this method can achieve a conversion of benzalacetone greater than 99.0%. The selectivity for the unsaturated alcohol is also over 99.0%, with an enantiomeric excess (ee) value for the resulting this compound reaching 48.1%.

Table 1: Enantioselective Hydrogenation of Benzalacetone

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | Selectivity (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|---|---|

| 3%(w)Ir/SiO₂/2TPP | (1S,2S)-DPEN | LiOH | Methanol | 40 | 6.0 | >99.0 | >99.0 | 48.1 |

Esterification and Transesterification Reactions

Esterification and transesterification are fundamental reactions of the hydroxyl group in this compound. These reactions are not only crucial for creating derivatives with altered physical and chemical properties but are also pivotal in the kinetic resolution of racemic 4-phenylbut-3-en-2-ol (B108997).

Enzymatic transesterification, in particular, has proven to be a highly effective method for separating the enantiomers of (E)-4-arylbut-3-en-2-ol derivatives. The enzyme Lecitase™ Ultra, immobilized on various supports, can catalyze the enantioselective transesterification of racemic (E)-4-phenylbut-3-en-2-ol. In this process, the enzyme preferentially acylates the (R)-enantiomer, leaving the unreacted (S)-enantiomer in high enantiomeric purity. The choice of acyl donor, such as vinyl acetate (B1210297) or vinyl propionate (B1217596), can influence the efficiency of the resolution. For instance, using vinyl propionate as the acyl donor in a reaction catalyzed by Lecitase™ Ultra immobilized on cyanogen (B1215507) bromide-activated agarose (B213101) (LU-CNBr), (S,E)-4-phenylbut-3-en-2-ol can be obtained with a yield of 45% and an enantiomeric excess of 97%.

Table 2: Enantioselective Transesterification of Racemic (E)-4-Phenylbut-3-en-2-ol

| Enzyme | Acyl Donor | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Immobilized Lecitase™ Ultra | Vinyl propionate | (S,E)-4-phenylbut-3-en-2-ol | 45 | 97 |

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a key reaction for forming new carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds. While this compound itself is not a Michael acceptor, its precursor, 4-phenylbut-3-en-2-one (benzalacetone), readily undergoes such reactions. The resulting product can then be reduced to form derivatives of this compound.

A notable example is the reaction of 4-phenylbut-3-en-2-one with cyanoacetamide. This reaction is not limited to a 1:1 stoichiometry. When two mole equivalents of 4-phenylbut-3-en-2-one react with one equivalent of cyanoacetamide, a double Michael addition can occur, leading to more complex cyclic structures. rsc.org

Furthermore, Grignard reagents can participate in conjugate additions to α,β-unsaturated ketones, often catalyzed by copper salts, to afford 1,4-adducts. mdpi.com This provides a pathway to introduce a wide variety of alkyl and aryl substituents at the β-position of the carbon skeleton, which can then be converted to the corresponding chiral alcohols.

Formation of Analogues and Related Structures

The core structure of this compound can be modified to generate a wide array of analogues. These modifications can involve substitutions on the phenyl ring or alterations to the carbon backbone, such as the introduction of a triple bond to form alkyne analogues.

Derivatives with Modified Phenyl Ring Substituents

The synthesis of derivatives with substituents on the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties. These analogues are typically prepared by starting with a substituted benzaldehyde, which is then used to synthesize the corresponding substituted 4-phenylbut-3-en-2-one. Subsequent asymmetric reduction yields the desired chiral alcohol.

For example, 4-(p-Tolyl)-3-buten-2-one, which features a methyl group on the phenyl ring, and 4-(4-methoxyphenyl)but-3-en-2-one, with a methoxy (B1213986) group, are readily synthesized. scbt.comtcichemicals.com These substituted ketones can then undergo enantioselective reduction to produce the corresponding (S)-4-(substituted-phenyl)but-3-en-2-ol derivatives. The synthesis of (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one from 4-hydroxy-3-methoxybenzaldehyde and acetone (B3395972) has also been reported. researchgate.net

Table 3: Examples of Precursors to Phenyl-Substituted Analogues

| Precursor Ketone | Phenyl Ring Substituent |

|---|---|

| 4-(p-Tolyl)-3-buten-2-one | p-Methyl |

| 4-(4-Methoxyphenyl)but-3-en-2-one | p-Methoxy |

| (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one | p-Hydroxy, m-Methoxy |

Alkyne Analogues (e.g., 4-Phenylbut-3-yn-2-ol)

The alkyne analogue of this compound, 4-phenylbut-3-yn-2-ol, is a valuable synthetic intermediate. It can be synthesized by the reduction of 4-phenylbut-3-yn-2-one, for example, using sodium borohydride (B1222165) in ethanol. chalmers.se The presence of the triple bond opens up a range of further chemical transformations.

4-Phenylbut-3-yn-2-ol and its derivatives can undergo various cyclization reactions. For instance, treatment of 1-(4-methoxyphenyl)-4-phenylbut-3-yn-2-ol with iodine can induce an electrophilic cyclization to afford a substituted naphthalene (B1677914) derivative in high yield. nih.gov Gold-catalyzed intramolecular carbocyclization is another powerful method for transforming these alkynyl alcohols into complex cyclic structures. chalmers.se Furthermore, these compounds can participate in palladium-catalyzed heterocyclodehydration reactions. For example, 1-mercapto-4-phenylbut-3-yn-2-ol can be converted into 2-phenylthiophene (B1362552) using a gold/silver catalyst system. mdpi.com

Table 4: Reactions of 4-Phenylbut-3-yn-2-ol and its Derivatives

| Reactant | Reagent/Catalyst | Reaction Type | Product Type |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-4-phenylbut-3-yn-2-ol | I₂ | Electrophilic Cyclization | Substituted Naphthalene |

| 4-Phenylbut-3-yn-2-ol derivative | Gold catalyst | Intramolecular Carbocyclization | Cyclic Indole Derivatives |

| 1-Mercapto-4-phenylbut-3-yn-2-ol | Au[P(t-Bu)₂(o-biphenyl)]Cl / AgOTf | Heterocyclodehydration | 2-Phenylthiophene |

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to elucidating the molecular structure of (S)-4-phenylbut-3-en-2-ol, providing detailed information about its atomic composition and connectivity.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. libretexts.orgvscht.cz Additionally, the spectrum of this compound would exhibit characteristic peaks for the C=C stretching of the alkene at approximately 1650-1680 cm⁻¹ and absorptions corresponding to the C-H bonds of the aromatic ring and the aliphatic chain. libretexts.orguniovi.es

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂O), HRMS would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion, distinguishing it from other compounds with the same nominal mass. rsc.org

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and, crucially, for determining its enantiomeric purity.

Gas Chromatography (GC) , particularly with a chiral stationary phase, is a widely used technique for separating enantiomers and quantifying the enantiomeric excess (ee) of chiral compounds. A specific method for determining the enantiomeric excess of this compound has been reported using a chiral β-DEX™120 fused silica (B1680970) capillary column. rsc.org The operational parameters for this separation are detailed in the table below.

| Parameter | Value |

| Column | Chiral β-DEX™120 (df = 0.25 μm, 0.25 mm i.d. × 30 m) |

| Carrier Gas | H₂ |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C |

| Column Temperature | 115 °C |

| Inlet Pressure | 0.08 MPa |

This table outlines the specific conditions for the chiral Gas Chromatography (GC) analysis of this compound to determine its enantiomeric excess. rsc.org

Another study on the enzymatic hydrolysis of esters of (E)-4-phenylbut-3-en-2-ol utilized a Varian CP Chirasil-DEX CB column for chiral gas chromatography analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is another powerful technique for enantiomeric separation. While a specific HPLC method for this compound was not detailed in the provided search results, chiral HPLC is a standard and effective method for the analysis of such chiral alcohols. wiley-vch.de The choice of the chiral stationary phase and the mobile phase composition are critical for achieving baseline separation of the enantiomers.

X-ray Crystallography for Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. However, this technique requires a well-ordered single crystal of the compound. For this compound, obtaining single crystals suitable for X-ray diffraction has proven to be challenging.

Research has successfully determined the absolute configuration of its enantiomer, (+)-(E)-4-phenylbut-3-en-2-ol, to be (R). This was achieved not on the alcohol itself, but on a crystalline carbamate (B1207046) derivative. The derivative provided the necessary crystal quality to confidently determine the stereochemistry at the chiral center. This finding confirmed the long-held assumption in the scientific literature regarding the absolute configuration of this widely used chiral alcohol.

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. For this compound, the specific rotation has been measured and reported.

The levorotatory nature of the (S)-enantiomer is consistent with the dextrorotatory (+) property of the (R)-enantiomer. The specific rotation is a crucial parameter for characterizing the enantiomeric purity of a sample.

| Enantiomer | Specific Rotation ([α]) | Conditions |

| This compound | -12.2° | 20 °C, c = 1.00 in CHCl₃ |

This table presents the specific optical rotation value for this compound, a key parameter in its stereochemical characterization. rsc.org

Future Research Directions and Scalability

Development of Novel Catalytic Systems with Enhanced Enantioselectivity and Efficiency

The asymmetric synthesis of chiral allylic alcohols like (S)-4-Phenylbut-3-en-2-ol is a primary objective in organic chemistry. A significant area of ongoing research is the creation of new, highly efficient catalytic systems that provide exceptional control over stereochemistry.

Future efforts are directed towards:

Designing Advanced Metal Catalysts: Research continues into novel transition-metal complexes that can catalyze the asymmetric reduction of the precursor ketone, trans-4-phenylbut-3-en-2-one, with higher activity and enantioselectivity. rsc.org This includes exploring more effective chiral ligands that can better control the stereochemical outcome of the reaction.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. The development of new chiral organocatalysts for the reduction of α,β-unsaturated ketones is a promising avenue for producing enantioenriched allylic alcohols.

Improving Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and catalyst loading is crucial for enhancing both yield and enantiomeric excess. For instance, some catalytic systems have shown dramatic increases in enantioselectivity with modifications to the reacting agents and lower catalyst loading. sci-hub.se

Exploration of New Biocatalysts and Biotransformation Conditions for Industrial Application

Biocatalysis has emerged as a powerful and sustainable technology for producing chiral compounds. uni-greifswald.de The use of enzymes or whole-cell systems for the synthesis of this compound is a key focus for achieving scalable and green production.

Current and future research in this area includes:

Discovery of Novel Enzymes: There is a continuous search for new enzymes, particularly from microbial sources, with high activity and stereoselectivity for the reduction of trans-4-phenylbut-3-en-2-one. uni-greifswald.de

Enzyme Engineering: Modern techniques in bioinformatics and computer modeling are being used to engineer existing enzymes to improve their stability, activity, and specificity for industrial applications. uni-greifswald.de

Whole-Cell Biocatalysis: The use of whole microorganisms, such as yeast or bacteria, simplifies the process by eliminating the need for enzyme purification. nih.gov Research is focused on identifying new strains and optimizing fermentation conditions to maximize product yield and enantiomeric purity. For example, Weissella cibaria N9 and baker's yeast (Saccharomyces cerevisiae) have demonstrated high conversion rates and enantiomeric excess. Plant tissues from carrots and beetroots have also been explored as enzyme sources for this bioreduction.

Process Optimization for Scalability: A significant challenge is translating laboratory-scale biocatalytic processes to an industrial scale. This involves optimizing bioreactor conditions, substrate loading, and downstream processing to ensure a cost-effective and efficient manufacturing process. researchgate.net

Below is a table summarizing some of the whole-cell biocatalysts used for the synthesis of this compound.

| Biocatalyst | Conversion | Enantiomeric Excess (ee) | Reference |

| Weissella cibaria N9 | Excellent | Excellent | |

| Saccharomyces cerevisiae (Baker's Yeast) | 75-90% | >81% |

Chemoenzymatic Cascade Reactions for Streamlined Synthesis

Future research directions include:

Novel Cascade Sequences: Designing new multi-step, one-pot syntheses that combine enzymatic and chemical transformations to produce this compound or its derivatives more efficiently. mdpi.comnih.gov

Catalyst Compatibility: A major challenge is ensuring the compatibility of different catalysts (enzymes, organometatalics, etc.) under the same reaction conditions. researchgate.net Research is focused on developing robust catalysts that can function effectively in shared environments.

Integrated Processes: An example of a developed chemoenzymatic process involves the oxidation of the alcohol by a laccase/TEMPO system, followed by an asymmetric biotransamination to create chiral amines, demonstrating the potential for creating complex molecules in a streamlined fashion.

Expanding the Scope of Derivatization for Diverse Chiral Building Blocks

This compound is a valuable chiral synthon, meaning it can be chemically modified to produce a wide range of other important chiral molecules. Research is focused on expanding the utility of this compound by developing new derivatization reactions.

Key areas of exploration are:

Stereoselective Transformations: Using the chiral center in this compound to direct the stereochemistry of subsequent reactions, such as epoxidation or dihydroxylation, to create molecules with multiple chiral centers.

Formation of New Functional Groups: Developing methods to convert the hydroxyl group and the double bond into other functional groups, thereby creating a diverse library of chiral building blocks for drug discovery and materials science.

Catalytic Allylic Functionalization: The derivatized form, such as the corresponding allylic ester, can be used in transition-metal-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis and Utilization

Adhering to the principles of green chemistry is essential for the sustainable development of chemical processes. pnas.org The synthesis and use of this compound provide numerous opportunities for implementing environmentally friendly practices.

Future research aims to:

Use of Benign Solvents: Replacing traditional organic solvents with greener alternatives like water or deep eutectic solvents. rsc.org Biocatalytic reductions are often performed in aqueous media, which aligns well with green chemistry principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Cascade reactions are a key strategy for improving atom economy. pnas.orgrsc.org

Renewable Feedstocks: Exploring the possibility of producing the precursor, trans-4-phenylbut-3-en-2-one, from renewable bio-based sources instead of petroleum-based feedstocks.

Energy Efficiency: Developing catalytic systems, both chemical and biological, that operate under mild conditions (room temperature and atmospheric pressure) to reduce energy consumption. rsc.org

By focusing on these research directions, the scientific community aims to develop highly efficient, scalable, and sustainable methods for the synthesis and application of this compound, further solidifying its role as a key chiral building block in modern organic chemistry.

Q & A

Q. What are the recommended methods for synthesizing enantiomerically pure (S)-4-Phenylbut-3-en-2-ol?

Enantioselective synthesis can be achieved via kinetic resolution using biocatalysts like Lecitase™ Ultra. For example, transesterification of racemic mixtures with immobilized enzymes selectively hydrolyzes one enantiomer, yielding this compound with high optical purity . Optimization of enzyme dosage (e.g., 10–20 mg/mL) and acyl donor selection (e.g., vinyl acetate) improves efficiency. Structural confirmation requires GC-MS and chiral HPLC .

Q. How should researchers characterize the stereochemical configuration of this compound?

Use a combination of NMR (e.g., NOESY for spatial proximity analysis) and chiral stationary-phase GC-MS to confirm the (S)-configuration. Comparative analysis with known standards and computational modeling (DFT for energy minimization) enhances accuracy . Polarimetry can supplement these methods but requires high-purity samples.

Q. What safety protocols are critical when handling this compound in laboratory settings?

While genotoxicity concerns for 4-Phenylbut-3-en-2-ol derivatives are ruled out , standard precautions apply: use fume hoods for volatile intermediates, wear nitrile gloves, and avoid prolonged skin contact. Refer to NIST safety data for flammability and reactivity profiles .

Advanced Research Questions

Q. How can contradictory enantiomeric activity data be resolved in kinetic resolution studies?

Contradictions often arise from enzyme-substrate interactions or solvent effects. Methodological solutions include:

- Triangulating data from multiple techniques (e.g., GC-MS, HPLC, and enzymatic activity assays) .

- Testing solvent polarity impacts (e.g., hexane vs. tert-butyl methyl ether) on enzyme stability .

- Conducting molecular docking simulations to predict binding affinities .

Q. What strategies optimize catalytic efficiency in the enantioselective synthesis of this compound?

- Immobilization Techniques : Covalent binding of enzymes to CNBr-activated supports improves reusability (e.g., 5 cycles with <15% activity loss) .

- Solvent Engineering : Use hydrophobic solvents (log P > 3) to reduce water activity and suppress hydrolysis side reactions .

- Substrate Modification : Introduce electron-withdrawing groups on the phenyl ring to enhance enantioselectivity (e.g., para-NO₂ derivatives) .

Q. How do researchers validate the absence of genotoxicity in this compound derivatives?

Follow the EFSA Panel’s framework:

- Conduct in vitro Ames tests with Salmonella typhimurium strains (TA98, TA100).

- Perform chromosomal aberration assays in mammalian cells.

- Cross-reference with structural analogs (e.g., 4-Phenylbut-3-en-2-one) lacking mutagenic alerts .

Q. What methodological rigor is required for reproducible chiral analysis?

- Calibration : Use internal standards (e.g., deuterated analogs) to correct for instrument drift .

- Blind Testing : Validate assays with third-party samples to eliminate bias .

- Statistical Validation : Report enantiomeric excess (ee) with 95% confidence intervals from triplicate runs .

Data Contradiction & Validation

Q. How should discrepancies between computational and experimental stereochemical data be addressed?

- Re-optimize computational parameters (e.g., solvent model in DFT simulations) .

- Validate NMR assignments using 2D techniques (HSQC, HMBC) .

- Cross-check with X-ray crystallography if single crystals are obtainable .

Q. What steps mitigate batch-to-batch variability in enzymatic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.